Cas no 35121-78-9 (5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid)

5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid structure
35121-78-9 structure
Nome del prodotto:5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid
Numero CAS:35121-78-9
MF:C20H32O5
MW:352.465086936951
MDL:MFCD00151075
CID:307438
PubChem ID:5282411

5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Epoprostenol
    • 5-[7-hydroxy-8-(3-hydroxyoct-1-enyl)-4-oxabicyclo[3.3.0]oct-3-ylidene]pentanoic acid
    • 6(9)-Oxy-11,15-dihydroxyprosta-5,13-dienoic acid
    • PGX
    • U 53217
    • Vasocyclin
    • Cyclo-Prostin
    • Prosta-5,13-dien-1-oicacid, 6,9-epoxy-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-
    • (5Z,9α,11α,13E,15S)-6,9-Epoxy-11,15-dihydroxyprosta-5,13-dien-1-oicacid
    • PGl2
    • PGX(prostaglandin)
    • Prostaglandin l2
    • ProstaglandinI
    • PGI2
    • Prostacyclin
    • ProstaglandinI2
    • ProstaglandinX
    • 5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid
    • EN300-21690431
    • SMP2_000227
    • NCGC00161285-01
    • EPOPROSTENOL (MART.)
    • 63859-31-4
    • CHEMBL1139
    • 6,9.alpha.-Epoxy-11.alpha.,15S-dihydroxyprosta-5Z,13E-dien-1-oic acid, monosodium salt
    • B01AC09
    • AKOS040744695
    • Epoprostenolum [INN-Latin]
    • U 53,217
    • Prostaglandin X
    • EPOPROSTENOL [MART.]
    • (Z)-(3AR,4R,5R,6AS)-HEXAHYDRO-5-HYDROXY-4-((E)-(3S)-3-HYDROXY-1-OCTENYL)-2H-CYCLOPENTA(B)FURAN-delta(SUP 2,delta)-VALERATE
    • CS-0017443
    • (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[d]furan-2-ylidene]pentanoic acid
    • NCGC00161285-02
    • prostaglandin I2
    • CHEBI:15552
    • KB-IV-24
    • Prostaglandin I(2)
    • VentaProst
    • DCR9Z582X0
    • HY-A0126
    • Epoprostenolum (INN-Latin)
    • BSPBio_001496
    • (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoic acid
    • Prostacyclin I2
    • EPOPROSTENOL [VANDF]
    • (Z)-(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-((E)-(3S)-3-hydroxy-1-octenyl)-2H-cyclopenta(b)furan-delta(sup 2,delta)-valeric acid
    • 35121-78-9
    • GTPL1915
    • Flolan
    • LMFA03010087
    • Epoprostanol
    • epoprostenolo
    • DTXSID5022988
    • U-53217
    • HMS1989K18
    • ACT-385781A
    • Q412050
    • 6,9-alpha-Epoxy-11-alpha,15(S)-dihydroxyprosta-5(Z),13(E)-dien-1-oic acid
    • Prosta-5,13-dien-1-oic acid, 6,9-epoxy-11,15-dihydroxy-, (5Z,9alpha,11alpha,13E,15S)-
    • 5-[(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-hexahydro-2H-cyclopenta[b]furan-2-ylidene]pentanoic acid
    • EPOPROSTENOL [INN]
    • BRN 1690090
    • IDI1_033966
    • (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoic acid
    • PROSTACYCLIN [MI]
    • PROSTA-5,13-DIEN-1-OIC ACID, 6,9-EPOXY-11,15-DIHYDROXY-, (5Z,9.ALPHA.,11.ALPHA.,13E,15S)-
    • Prostaglandin 12
    • NS00007986
    • (5Z)-5-[(3Ar,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
    • U-53,217
    • (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
    • PG-I2
    • Epoprostenolum
    • EPOPROSTENOL [USAN]
    • (5Z,13E,15S)-6,9alpha-epoxy-11alpha,15-dihydroxyprosta-5,13-dienoic acid
    • (5Z,9alpha,11alpha,13E,15S)-11,15-dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid
    • (5Z,9alpha,11alpha,13E,15S)-6,9-epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid
    • HMS3402K18
    • (Z)-(3AR,4R,5R,6AS)-HEXAHYDRO-5-HYDROXY-4-((E)-(3S)-3-HYDROXY-1-OCTENYL)-2H-CYCLOPENTA(B)FURAN-.DELTA.(SUP 2,.DELTA.)-VALERATE
    • BIDD:GT0514
    • UNII-DCR9Z582X0
    • DTXCID602988
    • SCHEMBL8041
    • Epoprostenol [USAN:INN]
    • (5Z,13E)-(15S)-6,9alpha-Epoxy-11alpha,15-dihydroxyprosta-5,13-dienoate
    • (5z,13e)-(15s)-6,9-alpha-epoxy-11-alpha,15-dihydroxyprosta-5,13-dienoate
    • NCGC00161285-03
    • PGI(sub 2)
    • HMS1791K18
    • 6,9S-epoxy-11R,15S-dihydoxy-5Z,13E-prostadienoic acid
    • EPOPROSTENOL [WHO-DD]
    • BRD-K64054020-001-02-7
    • DB01240
    • BRD-K64054020-001-03-5
    • MDL: MFCD00151075
    • Inchi: InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8+/t14-,16+,17+,18+,19-/m0/s1
    • Chiave InChI: KAQKFAOMNZTLHT-GHEMSGFQSA-N
    • Sorrisi: CCCCC[C@@H](/C=C/[C@H]1[C@H](O)C[C@]2([H])O/C(/C[C@]12[H])=C/CCCC(=O)O)O

Proprietà calcolate

  • Massa esatta: 374.20700
  • Massa monoisotopica: 374.207
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 10
  • Complessità: 491
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 89.8A^2
  • XLogP3: 2.9

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 1.221
  • Punto di ebollizione: 530.2°Cat760mmHg
  • Punto di infiammabilità: 182.1°C
  • Indice di rifrazione: 1.611
  • PSA: 89.82000
  • LogP: 2.07380
  • Solubilità: Non disponibile

5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-21690431-0.05g
5-[(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-hexahydro-2H-cyclopenta[b]furan-2-ylidene]pentanoic acid
35121-78-9
0.05g
$2755.0 2023-09-16
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd